Y06137 - 2226534-49-0

Y06137

Catalog Number: EVT-3070224
CAS Number: 2226534-49-0
Molecular Formula: C27H32N4O2
Molecular Weight: 444.579
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Y06137 is a potent and selective inhibitor of bromodomain and extraterminal domain (BET) proteins, specifically targeting the BRD4(1) bromodomain. This compound has garnered attention for its potential therapeutic applications in treating castration-resistant prostate cancer (CRPC). The mechanism of action involves the inhibition of BET proteins, which play a crucial role in regulating gene expression associated with cancer progression.

Source

Y06137 is synthesized and characterized by various research institutions and pharmaceutical companies. Notably, it has been made available through suppliers such as MedchemExpress and GLP Bio, which provide detailed product information including its chemical properties and applications in research .

Classification

Y06137 falls under the classification of small molecule inhibitors, specifically categorized as a BET inhibitor. These compounds are known for their ability to modulate protein-protein interactions and influence transcriptional regulation by competing with acetylated lysine residues for binding to bromodomains.

Synthesis Analysis

Methods

The synthesis of Y06137 involves several steps, typically starting from commercially available precursors. The specific synthetic route may vary depending on the laboratory protocols but generally includes:

  1. Formation of Intermediate Compounds: Initial reactions involve creating key intermediates that contain functional groups necessary for the final structure.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of Y06137.
  3. Purification: The crude product is purified using techniques such as column chromatography to isolate Y06137 in its pure form.

Technical Details

The synthetic process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of Y06137. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Y06137 has a well-defined molecular structure characterized by several key features:

  • Molecular Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 295.36 g/mol
  • Structural Characteristics: The compound contains a central aromatic system with various substituents that enhance its binding affinity to the BRD4(1) bromodomain.

Data

The three-dimensional structure of Y06137 can be analyzed using crystallography or computational modeling methods, providing insights into its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions

Y06137 primarily functions through its interaction with BET proteins. The key reactions include:

  1. Binding to BRD4(1): Y06137 competes with acetylated lysines for binding to the BRD4(1) bromodomain, effectively inhibiting its activity.
  2. Downregulation of Target Genes: By inhibiting BRD4(1), Y06137 leads to decreased expression of oncogenes involved in prostate cancer progression.

Technical Details

The binding affinity of Y06137 is quantified using dissociation constant (K_d) values, which indicate its potency as an inhibitor. Studies have shown that Y06137 exhibits a K_d in the nanomolar range, underscoring its effectiveness against CRPC.

Mechanism of Action

Process

The mechanism by which Y06137 exerts its effects involves several steps:

  1. Inhibition of Protein Interactions: By binding to the BRD4(1) bromodomain, Y06137 disrupts critical protein-protein interactions necessary for transcriptional activation.
  2. Alteration of Gene Expression Profiles: This disruption leads to changes in gene expression profiles that favor reduced cell proliferation and survival in CRPC cells.

Data

Experimental data support the efficacy of Y06137 in preclinical models, demonstrating significant reductions in tumor growth rates when administered in appropriate dosages.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Y06137 exhibits good stability under standard laboratory conditions but should be stored protected from light and moisture.
  • Reactivity: The compound is stable under neutral pH conditions but may undergo hydrolysis under extreme acidic or basic conditions.

Relevant analytical data can be obtained through techniques such as high-performance liquid chromatography (HPLC) and infrared spectroscopy to confirm physical and chemical properties.

Applications

Y06137 has significant potential in scientific research, particularly in the field of oncology. Its applications include:

  • Cancer Research: As a BET inhibitor, Y06137 is utilized in studies aimed at understanding the role of BET proteins in cancer biology and therapy.
  • Drug Development: It serves as a lead compound for developing new therapeutic agents targeting CRPC and potentially other malignancies characterized by aberrant BET protein activity.
Introduction to BET Inhibition in Oncology

Bromodomain and Extra-Terminal (BET) Proteins as Therapeutic Targets in Cancer

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histone tails via tandem bromodomains (BD1 and BD2). This molecular recognition facilitates the assembly of transcriptional complexes, driving expression of oncogenes such as MYC, BCL-2, and androgen receptor (AR) signaling components [1] [5]. In cancer, BET proteins are dysregulated, leading to hyperactivation of proliferation, survival, and metastasis pathways. The BET family's central role in transcriptional addiction positions them as high-value targets, with small-molecule inhibitors designed to competitively block acetyl-lysine binding pockets [2] [5].

Table 1: BET Protein Family Members and Their Functions

ProteinBromodomainsPrimary FunctionsCancer Relevance
BRD2BD1, BD2Transcriptional activation, cell cycle progressionRegulates MYC, immune response genes
BRD3BD1, BD2Chromatin remodeling, transcriptional elongationCo-activator for lineage-specific oncogenes
BRD4BD1, BD2P-TEFb recruitment, transcriptional pause releaseMaster regulator of AR signaling, MYC stability
BRDTBD1, BD2Chromatin condensation during meiosisTestis-specific; limited role in somatic cancers

Role of BRD4 in Androgen Receptor (AR)-Dependent Signaling Pathways

In castration-resistant prostate cancer (CRPC), BRD4 is a critical co-activator of AR signaling. It physically interacts with the AR N-terminal domain (NTD) via its bromodomains, with a high-affinity binding constant (Kd ≈ 70 nM) [2] [4]. This interaction recruits BRD4-AR complexes to enhancers and promoters of AR target genes (e.g., PSA, TMPRSS2-ERG), facilitating RNA polymerase II activation. Key mechanistic insights include:

  • Enhancer Remodeling: BRD4 co-localizes with AR at super-enhancers, driving transcriptional amplification of oncogenic programs [2].
  • Downstream Effector Regulation: BRD4 directly controls MYC expression and AR splice variants (e.g., AR-V7), bypassing androgen dependence [2] [4].
  • Metastatic Signaling: BRD4 regulates migration/invasion via the AHNAK pathway, independent of AR status in aggressive CRPC subtypes [4].

Table 2: BRD4-AR Functional Interactions in CRPC

Interaction DomainFunctional OutcomeTherapeutic Disruption by BETi
BRD4 BD1-AR NTD (NTD1b)AR recruitment to target genesJQ1 displaces BRD4, abrogating AR chromatin binding
BRD4-Enhancer complexesTMPRSS2-ERG oncogene activationBET inhibitors reduce enhancer occupancy >50%
BRD4-P-TEFb complexTranscriptional elongation of AR targetsBETi evicts P-TEFb, inducing RNA Pol II pausing

Rationale for Developing Y06137 in Castration-Resistant Prostate Cancer (CRPC)

CRPC remains lethal due to inevitable resistance to AR-directed therapies (e.g., enzalutamide, abiraterone). Heterogeneous AR adaptations (amplification, mutations, splice variants) drive disease progression [1] [4]. Y06137 was designed to overcome this by:

  • Targeting Transcriptional Dependencies: CRPC cells rely on BET-mediated AR and MYC signaling, which Y06137 disrupts via selective BRD4 BD1 inhibition [1].
  • Addressing Heterogeneity: Unlike AR antagonists, Y06137 acts downstream of AR, suppressing both full-length AR and AR-V7 [1] [6].
  • Exploiting Synthetic Lethality: Gastrointestinal (GI)-signature CRPC (20–30% of cases) depends on HNF4G-driven transcription, which BET inhibitors potently downregulate [6].

Preclinical data show Y06137 binds BRD4 BD1 with high affinity (Kd = 81 nM) and exhibits >100-fold selectivity over non-BET bromodomains. It inhibits CRPC cell growth, colony formation, and AR/MYC signaling in vitro, and shows potent tumor suppression in C4-2B xenograft models [1] [3].

Table 3: Preclinical Profile of Y06137 in CRPC Models

ParameterIn Vitro ActivityIn Vivo Efficacy (C4-2B Xenograft)
BRD4 Binding AffinityKd = 81 nM (BRD4 BD1)N/A
Anti-ProliferationIC₅₀: 0.1–0.5 µM (VCaP, 22Rv1)60–70% tumor growth inhibition
Target Suppression↓ AR, MYC, BCL-xL protein >80%↓ Ki67, ↑ cleaved caspase-3
Metastasis RegulationInhibits invasion/migrationSuppresses lung metastasis (orthotopic models)

Properties

CAS Number

2226534-49-0

Product Name

Y06137

IUPAC Name

5-[1-(cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole

Molecular Formula

C27H32N4O2

Molecular Weight

444.579

InChI

InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1

InChI Key

JYCNBHVRGVCHIQ-SFHVURJKSA-N

SMILES

CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.